(Cys47)-HIV-1 tat Protein (47-57)

Description

BenchChem offers high-quality (Cys47)-HIV-1 tat Protein (47-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cys47)-HIV-1 tat Protein (47-57) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H114N32O13S |

|---|---|

Molecular Weight |

1499.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

VBAZQDRBBPEGAC-QMAXXTOWSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CS)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

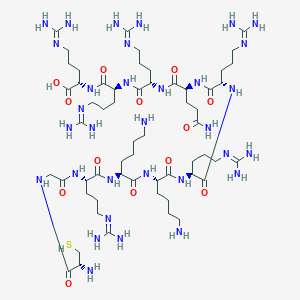

(Cys47)-HIV-1 tat (47-57) peptide sequence and structure

An In-depth Technical Guide on the (Cys47)-HIV-1 Tat (47-57) Peptide

This guide provides a comprehensive overview of the (Cys47)-HIV-1 Tat (47-57) peptide, a synthetic derivative of the protein transduction domain of the HIV-1 Tat protein. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its sequence, structure, experimental protocols, and role in cellular signaling pathways.

Peptide Sequence and Core Concepts

The HIV-1 Tat (Trans-Activator of Transcription) protein is essential for viral replication.[1] A specific region within this protein, the basic domain spanning residues 47-57, is known as the Protein Transduction Domain (PTD). This domain is responsible for the protein's ability to translocate across cellular membranes, a property leveraged for drug delivery applications.[2][3][4][5]

The standard sequence for the HIV-1 Tat (47-57) peptide is: H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH [4][6]

The subject of this guide, (Cys47)-HIV-1 Tat (47-57) , is a modified version where the N-terminal Tyrosine (Tyr) at position 47 is substituted with a Cysteine (Cys). This substitution provides a reactive thiol group for conjugation to various cargo molecules, such as nanoparticles, fluorescent dyes, or therapeutic agents, without significantly compromising its cell-penetrating ability.[7][8]

The sequence for (Cys47)-HIV-1 Tat (47-57) is: H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH [7]

Structural Properties

The structure of the Tat basic domain is highly dependent on its environment. While the full Tat protein is largely unstructured, the 47-57 region can adopt distinct conformations.[9][10] Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in elucidating its structural tendencies.[11][12][13]

Studies on hybrid peptides containing the Tat basic domain indicate that in an unliganded state in solution, it forms a stable alpha-helix.[11][12][13] However, when bound to its biological target, the trans-activation response (TAR) RNA element, the peptide adopts a more extended structure to facilitate electrostatic interactions with the RNA phosphate (B84403) backbone.[14]

Table 1: Summary of Quantitative Structural Data for HIV-1 Tat (47-57) Peptide Analogues

| Parameter | Method | Condition | Finding | Reference |

| Secondary Structure | Circular Dichroism (CD) & 2D NMR | Unliganded, in solution | The basic domain forms a stable alpha-helix. | [11][12] |

| Secondary Structure | Vacuum UV Circular Dichroism (VUV-CD) | Bound to TAR RNA | The peptide (residues 47-58) adopts an extended structure. | [14] |

| Inter-atomic Distance | Solid-State REDOR NMR | Bound to TAR RNA | The distance between U23 and A27 of TAR changes from 10.3 Å to 6.6 Å upon peptide binding, indicating significant RNA conformational change. | [15] |

| Molecular Weight | Mass Spectrometry | N/A | 1499.8 g/mol | [7][16] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of the (Cys47)-HIV-1 Tat (47-57) peptide. The following protocols are synthesized from multiple cited research articles.

Peptide Synthesis and Purification

The peptide is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[12][17][18]

Protocol for Microwave-Assisted Fmoc SPPS:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate and couple the appropriate Fmoc-protected amino acids sequentially. For each coupling step, use a solution of the Fmoc-amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Microwave irradiation at 60°C can be used to shorten reaction times and improve efficiency.[17]

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Monitor the completion of each reaction using a qualitative method like the Kaiser test.[17]

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[15]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12]

-

Verification: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.

Structural Analysis Protocols

Circular Dichroism (CD) Spectroscopy Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.2). Prepare samples at a concentration of approximately 50-100 µM.[18]

-

Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette (e.g., 1 mm path length).

-

Data Acquisition: Record CD spectra from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25°C). Average multiple scans (e.g., 10-20 scans) to improve the signal-to-noise ratio.[12]

-

Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].

-

Analysis: Analyze the resulting spectrum using deconvolution software to estimate the percentages of secondary structure elements (α-helix, β-sheet, random coil).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Dissolve the peptide in a 90% H₂O / 10% D₂O mixture to a concentration of approximately 350 µM to avoid aggregation. Adjust the pH as needed (e.g., pH 3.1).[12]

-

Data Acquisition: Collect two-dimensional NMR data on a high-field NMR spectrometer (e.g., 600 MHz).[12] Key experiments include:

-

TOCSY (Total Coherence Transfer Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

-

Resonance Assignment: Assign the proton resonances to specific atoms in the peptide sequence.

-

Structure Calculation: Use the distance constraints derived from NOESY cross-peaks to calculate a family of 3D structures that are consistent with the experimental data using molecular dynamics and simulated annealing algorithms.[12]

Biological Activity and Signaling Pathways

The primary biological function of the Tat protein is the potent activation of HIV-1 gene transcription.[1] The basic domain (47-57) is critical for this process through its interaction with TAR RNA. Beyond this, extracellular Tat protein can modulate various host cell signaling pathways, contributing to HIV pathogenesis.[19]

Transcriptional Activation via Tat-TAR Interaction

The canonical function of Tat is to overcome transcriptional pausing of RNA Polymerase II (RNAP II).[10] This process is central to efficient viral gene expression.

Mechanism:

-

Initiation: Host transcription factors recruit RNAP II to the HIV-1 promoter (the Long Terminal Repeat, LTR), initiating transcription.

-

TAR Formation: As transcription begins, the first 59 nucleotides of the nascent viral RNA fold into a stable stem-loop structure known as TAR.[15]

-

Tat Binding: The Tat protein, specifically its arginine-rich basic domain (residues 47-57), binds to the bulge region of the TAR RNA.[20][21]

-

P-TEFb Recruitment: Tat then recruits the host's Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[20]

-

Elongation: CDK9, a kinase, phosphorylates the C-terminal domain (CTD) of RNAP II and other negative elongation factors. This hyperphosphorylation converts RNAP II into a highly processive form, leading to robust elongation and the transcription of the full-length viral genome.

Modulation of Host Cell Signaling

Extracellular Tat protein can be taken up by bystander cells and can interact with cell surface receptors, activating downstream signaling cascades that contribute to AIDS-associated pathologies like Kaposi's sarcoma.[22]

Activation of the Ras/ERK MAPK Pathway:

-

Binding: Tat protein binds to integrin receptors (e.g., α5β1 and αvβ3) on the surface of endothelial cells via its RGD (Arg-Gly-Asp) motif (note: this is a different domain from the 47-57 basic region).[22]

-

Adaptor Recruitment: This binding leads to the phosphorylation of the adaptor protein Shc. Phosphorylated Shc recruits the Grb2-SOS complex to the plasma membrane.

-

Ras Activation: The SOS protein, a guanine (B1146940) nucleotide exchange factor, activates the small GTPase Ras by promoting the exchange of GDP for GTP.

-

MAPK Cascade: Activated Ras initiates a phosphorylation cascade, activating Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1/2 (extracellular signal-regulated kinases).

-

Cell Cycle Progression: Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes required for cell cycle progression from G1 to S phase, stimulating cell growth.[22]

References

- 1. The HIV-1 Tat protein has a versatile role in activating viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 4. jpt.com [jpt.com]

- 5. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]

- 6. HIV-1 Tat Protein (47-57) | C64H118N32O14 | CID 25080835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Cys47)-HIV-1 Tat Protein (47-57) - Creative Biolabs [creative-biolabs.com]

- 8. HIV tat 47-57, Cys (000-001-M48) | Rockland [rockland.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mds.marshall.edu [mds.marshall.edu]

- 15. Monitoring tat peptide binding to TAR RNA by solid-state 31P–19F REDOR NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (Cys47)-HIV-1 Tat Protein (47-57) - CD Bioparticles [cd-bioparticles.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The HIV-1 Tat protein: mechanism of action and target for HIV-1 cure strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HIV-1 Tat Regulates Endothelial Cell Cycle Progression via Activation of the Ras/ERK MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Function of HIV-1 Tat (47-57) Peptide: A Technical Guide for Researchers

An In-depth Analysis of a Potent Cell-Penetrating Peptide for Therapeutic and Research Applications

The Human Immunodeficiency Virus type 1 (HIV-1) Trans-Activator of Transcription (Tat) protein is a regulatory protein essential for viral replication. Within this protein lies a highly cationic region, the Tat (47-57) peptide, with the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR). This 11-amino acid fragment constitutes the core of the protein transduction domain (PTD) and is one of the most well-characterized cell-penetrating peptides (CPPs).[1][2][3][4] Its primary and most leveraged function is the ability to traverse cellular membranes, a property that has made it an invaluable tool for delivering a wide array of cargo molecules into cells for therapeutic and research purposes.[1][5]

This technical guide provides a comprehensive overview of the HIV-1 Tat (47-57) peptide, detailing its core functions, mechanisms of action, and its impact on biological barriers. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to support researchers and drug development professionals in leveraging this potent peptide.

Core Function: A Vehicle for Intracellular Cargo Delivery

The defining characteristic of the Tat (47-57) peptide is its ability to act as a molecular transporter. This arginine-rich peptide can penetrate the plasma membrane and facilitate the intracellular delivery of various molecules that are otherwise membrane-impermeable.[1][5]

Key Functions:

-

Cell-Penetrating Peptide (CPP): It directly translocates across the plasma membrane of living cells.[1][3]

-

Cargo Delivery: It can be conjugated to a wide range of molecules—including proteins, peptides, nucleic acids (like plasmid DNA), antibodies, and liposomes—to facilitate their entry into cells.[1][2][5] This makes it a critical tool for drug delivery, gene therapy, and cellular imaging.[5][6]

-

Enhanced Solubility: The Tat peptide has been shown to significantly increase the soluble expression of extrinsic proteins it is fused to.[2]

-

DNA Interaction: As a cationic peptide, it interacts electrostatically with negatively charged plasmid DNA, compacting it into nanoparticles and protecting it from nuclease degradation.[1][7]

Mechanism of Cellular Uptake

The precise mechanism by which Tat (47-57) enters cells has been a subject of investigation, with evidence supporting multiple pathways. The uptake mechanism appears to be dependent on factors such as the cargo, cell type, and peptide concentration.

The two primary proposed mechanisms are:

-

Direct Translocation: This model suggests the peptide directly penetrates the lipid bilayer of the plasma membrane in an energy-independent manner.[3] This process is thought to be driven by the strong electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged phospholipids (B1166683) of the cell membrane.

-

Endocytosis-Mediated Uptake: There is significant evidence that Tat (47-57) and its cargo can be internalized through various endocytic pathways.[8] This is an energy-dependent process. When complexed with plasmid DNA, the uptake is strongly suggested to occur via endocytosis.[8] Bystander cells can also take up Tat through interactions with surface receptors like heparan sulfate (B86663) proteoglycans (HSPGs), which trigger endocytosis.[9]

Caption: Proposed Cellular Uptake Mechanisms of HIV-1 Tat (47-57).

Disruption of the Blood-Brain Barrier (BBB)

The full-length Tat protein and its fragments can have significant pathological effects, particularly in the central nervous system (CNS), contributing to HIV-Associated Neurocognitive Disorders (HAND).[10][11] A key aspect of this is the ability of Tat to compromise the integrity of the blood-brain barrier (BBB).

Extracellular Tat protein can:

-

Cross the BBB: Tat can traverse the BBB, allowing protein produced in the periphery to enter the CNS.[11][12][13]

-

Increase Permeability: Tat disrupts the BBB by altering the expression of tight junction proteins that are critical for its integrity. Specifically, it has been shown to decrease the expression of Zonula Occludens-1 (ZO-1), occludin, and claudin-5.[12][14]

-

Activate Signaling Pathways: These effects on tight junctions are mediated through the activation of signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK).[10][13] This leads to neuroinflammation and facilitates the entry of HIV and infected cells into the brain.[10][14]

Caption: HIV-1 Tat-Mediated Disruption of the Blood-Brain Barrier.

Biological Context: Role in HIV-1 Transcription

While the isolated Tat (47-57) peptide is primarily used for its cell-penetrating properties, its native function is within the context of the full-length Tat protein, where it serves as the arginine-rich motif (ARM) essential for binding to the Trans-Activation Response (TAR) element.[15][16]

The process is as follows:

-

After HIV-1 integrates into the host genome, transcription begins but often terminates prematurely.

-

This produces short RNA transcripts containing a hairpin-loop structure called TAR.

-

The Tat protein, through its basic domain (containing residues 47-57), binds to the bulge of the TAR RNA element.[15][17]

-

This binding event recruits the host's Positive Transcription Elongation Factor b (P-TEFb) complex, which includes Cyclin T1 and CDK9.[16][17][18]

-

Recruited CDK9 phosphorylates RNA Polymerase II, transforming it into a highly processive enzyme that can efficiently transcribe the full viral genome, leading to a dramatic increase in viral protein production.[16][18]

Caption: Role of Tat Basic Domain in HIV-1 Transcription Elongation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the HIV-1 Tat peptide and its interactions.

Table 1: Physicochemical and Binding Properties

| Property | Value | Description | Reference |

|---|---|---|---|

| Amino Acid Sequence | H-YGRKKRRQRRR-OH | 11-amino acid peptide | [2] |

| Molecular Weight | ~1559.86 Da | Average molecular weight | [2][5] |

| Theoretical pI | 12.71 | Isoelectric point | [2] |

| Tat-TAR Binding (Kd) | 2.1 x 10⁻⁹ M | Dissociation constant for wild-type Tat (47-57) peptide binding to TAR RNA, indicating high affinity. |[15] |

Table 2: Biological Activity and Effects

| Parameter | Value / Effect | Cell Line / Model | Reference |

|---|---|---|---|

| Cytotoxicity (IC50) | > 100 µM | A549, BEAS-2B, HepG2, L02 cells | [19] |

| BBB Influx Rate | ~0.490 µl/g/min | In vivo measurement of full-length Tat protein crossing the blood-brain barrier. | [12] |

| Gene Delivery Enhancement | 6-8x higher than poly-L-arginine | Mediates more efficient gene delivery into cultured cells at optimized vector compositions. | [7] |

| E. coli Uptake Enhancement | 1.2-fold increase | A trimer of Tat (47-57) enhanced the internalization of E. coli vectors into HeLa cells. | [20] |

| CTL Response Magnitude | 50–920 SFC/10⁶ PBMC | Magnitude of CD8+ T cell responses against overlapping Tat peptides in HIV-1-infected individuals. |[21] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the function of Tat (47-57).

Protocol 1: In Vitro BBB Permeability Assay

This protocol is used to measure the ability of the Tat peptide to cross a monolayer of brain endothelial cells, simulating the BBB.

Objective: To quantify the permeability of FITC-labeled Tat (47-57) across a bEnd.3 cell monolayer.

Materials:

-

bEnd.3 mouse brain endothelial cell line

-

24-well culture plate with permeable supports (e.g., Falcon, 0.4 µm pore size)

-

FITC-labeled Tat (47-57) peptide

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS)

-

Fluorescence spectrophotometer

Methodology:

-

Cell Seeding: Seed bEnd.3 cells onto the permeable support inserts in the 24-well plate at a high density.

-

Monolayer Culture: Culture the cells for 5 days, replacing half the medium every other day, to allow the formation of a confluent monolayer with tight junctions. The integrity of the monolayer can be confirmed by measuring Transendothelial Electrical Resistance (TEER).

-

Permeability Assay:

-

Wash the cell monolayer gently with pre-warmed assay buffer.

-

Add fresh assay buffer to the bottom (basolateral) chamber.

-

Add the FITC-labeled Tat (47-57) peptide, dissolved in assay buffer at the desired concentration, to the top (apical) chamber.

-

Incubate the plate at 37°C (and 4°C as a control for energy-dependent processes).

-

-

Sample Collection: At various time points (e.g., 30 min, 1, 2, 4, 8, 12 hours), collect a small aliquot from the basolateral chamber.

-

Quantification: Measure the fluorescence of the collected samples using a spectrophotometer.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of peptide transport across the monolayer. Compare results from 37°C and 4°C to determine if the process is temperature-dependent.[22]

Protocol 2: Cellular Uptake Analysis by Confocal Laser Scanning Microscopy (CLSM)

This protocol visualizes the internalization and subcellular localization of fluorescently-labeled Tat (47-57).

Objective: To observe the uptake pattern of carboxyfluorescein (CF)-labeled Tat (47-57) in living cells.

Materials:

-

Target cell line (e.g., Calu-3, TR146)

-

Glass-bottom chamber slides or dishes

-

CF-labeled Tat (47-57) peptide

-

Nuclear stain (e.g., Hoechst 33342)

-

Live-cell imaging buffer

-

Confocal microscope

Methodology:

-

Cell Culture: Seed cells on glass-bottom chamber slides and culture until they reach the desired confluency.

-

Peptide Incubation:

-

Wash the cells with imaging buffer.

-

Add the CF-labeled Tat (47-57) peptide (e.g., at 10 µM) to the cells.

-

Incubate at 37°C for a defined period (e.g., 1-4 hours) with gentle shaking.

-

-

Staining and Imaging:

-

During the last 10-15 minutes of incubation, add the nuclear stain to the cells.

-

Wash the cells gently with fresh imaging buffer to remove extracellular peptide and stain.

-

Immediately image the live cells using a confocal microscope. Capture z-stack images to determine the intracellular localization of the peptide (green fluorescence) relative to the nucleus (blue fluorescence).

-

-

Analysis: Analyze the images to determine the uptake pattern (e.g., diffuse cytoplasmic, punctate/vesicular, nuclear, or paracellular).[23]

Protocol 3: In Vitro DNA Binding and Compaction Assay

This protocol assesses the ability of Tat (47-57) to bind to and condense plasmid DNA.

Objective: To characterize the interaction between Tat (47-57) and calf thymus DNA (ct-DNA) using circular dichroism (CD) spectroscopy.

Materials:

-

Tat (47-57) peptide

-

Calf thymus DNA (ct-DNA)

-

Tris-HCl buffer (pH 7.4)

-

Spectropolarimeter with a quartz cell (10 mm path length)

Methodology:

-

Sample Preparation: Prepare a solution of ct-DNA (e.g., 50 µM) in Tris-HCl buffer. Prepare a stock solution of the Tat (47-57) peptide.

-

CD Measurement:

-

Record the CD spectrum of the ct-DNA solution alone in the range of 220-320 nm at 37°C. This will serve as the baseline.

-

Titrate the ct-DNA solution with increasing concentrations of the Tat (47-57) peptide.

-

After each addition and a brief equilibration period (e.g., 10 minutes), record the CD spectrum.

-

-

Data Correction: For each measurement, subtract the spectrum of an equal concentration of Tat (47-57) alone to correct for the peptide's own CD signal.

-

Analysis: Analyze the changes in the CD spectrum of the DNA upon peptide binding. Changes in the positive band around 275 nm and the negative band around 245 nm indicate alterations in the DNA secondary structure (e.g., a shift from B-form to A-form or a condensed state), confirming the interaction.[24]

References

- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 2. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]

- 3. TAT (47-57) Peptide Fragment [anaspec.com]

- 4. HIV-1 Tat Peptide ≥97% (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. jpt.com [jpt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. genscript.com [genscript.com]

- 8. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]

- 10. HIV-1 Tat disrupts blood-brain barrier integrity and increases phagocytic perivascular macrophages and microglia in the dorsal striatum of transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | HIV-Tat and vascular endothelium: implications in the HIV associated brain, heart, and lung complications [frontiersin.org]

- 13. Breaking Down the Barrier: The effects of HIV-1 on the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. oncotarget.com [oncotarget.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. journals.plos.org [journals.plos.org]

- 23. Research Collection | ETH Library [research-collection.ethz.ch]

- 24. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Cellular Entry Mechanism of (Cys47)-HIV-1 Tat (47-57)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein plays a crucial role in viral replication. A short peptide derived from this protein, Tat (47-57), with the sequence YGRKKRRQRRR, has garnered significant attention due to its remarkable ability to transduce, or cross, cellular membranes. This property has positioned it as a prominent cell-penetrating peptide (CPP) for the intracellular delivery of a wide range of therapeutic and diagnostic cargoes. The inclusion of a cysteine residue at position 47, creating (Cys47)-HIV-1 Tat (47-57), provides a convenient site for the conjugation of these cargoes.[1][2] This technical guide provides a comprehensive overview of the current understanding of the cellular entry mechanism of this modified Tat peptide, focusing on the core biophysical interactions, uptake pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Cellular Entry: A Multi-Pathway Approach

The cellular uptake of (Cys47)-HIV-1 Tat (47-57) is not mediated by a single mechanism but rather by a combination of processes that can be cell-type and cargo-dependent. The initial and critical step involves the electrostatic interaction of the highly cationic peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[3] This interaction concentrates the peptide at the cell membrane, thereby facilitating its subsequent internalization through various endocytic pathways.

Interaction with Heparan Sulfate Proteoglycans (HSPGs)

The basic domain of the Tat peptide (residues 49-57), rich in arginine residues, is primarily responsible for the high-affinity binding to the sulfated glycosaminoglycan chains of HSPGs.[3][4] This interaction is a prerequisite for efficient cellular uptake.

Quantitative Data on Tat (47-57) - Heparan Sulfate Interaction

| Parameter | Value | Method | Reference |

| Binding Constant (K₀) | (6.0 ± 0.6) x 10⁵ M⁻¹ | Isothermal Titration Calorimetry | [3] |

| Reaction Enthalpy (ΔH⁰) | -4.6 ± 1.0 kcal/mol | Isothermal Titration Calorimetry | [3] |

| Binding Stoichiometry | 6.2 ± 0.2 Tat peptides per heparan sulfate molecule | Isothermal Titration Calorimetry | [3] |

Endocytic Pathways

Following binding to HSPGs, (Cys47)-HIV-1 Tat (47-57) is internalized via several endocytic mechanisms. The predominant pathways are macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, often involving lipid rafts.

Quantitative Data on Inhibition of Tat (47-57) Uptake

| Inhibitor | Target Pathway | Cell Type | Concentration | % Inhibition | Reference |

| Cytochalasin D | Macropinocytosis, Actin Polymerization | HeLa | 10 µM | ~78% | [5] |

| Amiloride | Macropinocytosis (Na+/H+ exchange) | HeLa | 1 mM | ~86% | [5] |

| Chlorpromazine | Clathrin-mediated Endocytosis | HeLa | 10 µg/mL | Not specified | [6] |

| Methyl-β-cyclodextrin | Lipid Raft Disruption | HeLa | 5 mM | Not specified | [7] |

Note: The level of inhibition can vary significantly between cell types and experimental conditions.

Detailed Signaling Pathways and Visualizations

Macropinocytosis

This actin-driven process involves the formation of large, irregular vesicles (macropinosomes) and is a major pathway for Tat (47-57) internalization. It is often initiated by the activation of Rho GTPases like Rac1 and Cdc42.[8]

Clathrin-Mediated Endocytosis

This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. The adaptor protein AP2 plays a key role in linking the cargo to the clathrin coat.[6]

Caveolae-Mediated Endocytosis and Lipid Rafts

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, forming a type of lipid raft. Caveolin-1 is a key structural protein of caveolae. This pathway is generally slower than clathrin-mediated endocytosis.[7] Flotillin-1 is another lipid raft-associated protein that can be involved.

The Role of Cys47

The (Cys47)-HIV-1 Tat (47-57) peptide includes a cysteine residue at the N-terminus of the core binding and transduction domain. Based on the available literature, the primary role of this cysteine is not to directly participate in the mechanism of cellular uptake. Instead, its sulfhydryl group provides a reactive site for the covalent conjugation of various cargo molecules, such as fluorescent dyes, proteins, nucleic acids, and nanoparticles, through disulfide or other chemical linkages.[1][2] This allows for the stable attachment of payloads to the cell-penetrating peptide for their subsequent intracellular delivery. While the cysteine-rich region of the full-length Tat protein (residues 22-37) is implicated in some of its biological activities, this is distinct from the Cys47 modification in the synthetic peptide, which is primarily for conjugation purposes.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of peptide internalization in a large cell population.

Workflow Diagram

Methodology:

-

Cell Preparation: Seed cells (e.g., HeLa, Jurkat) in a 24-well plate at a density that allows for sub-confluency on the day of the experiment.

-

Peptide Preparation: Prepare a stock solution of fluorescently labeled (e.g., FITC, Alexa Fluor) (Cys47)-Tat (47-57) in sterile, nuclease-free water or PBS.

-

Incubation: Replace the cell culture medium with serum-free medium containing the fluorescently labeled peptide at the desired concentration (typically 1-10 µM). Incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Inhibition Studies (Optional): Pre-incubate cells with endocytosis inhibitors (see table above for examples) for 30-60 minutes before adding the peptide.

-

Washing: Aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide. A heparin wash (1 mg/mL) can be included to displace surface-bound peptide.

-

Cell Harvesting: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Flow Cytometry Analysis: Pellet the cells by centrifugation, resuspend in FACS buffer (e.g., PBS with 1% BSA), and analyze on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.

Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the qualitative and semi-quantitative analysis of the intracellular localization of the peptide.

Workflow Diagram

Methodology:

-

Cell Preparation: Seed cells on sterile glass coverslips in a multi-well plate.

-

Peptide Incubation: As described in Protocol 1.

-

Washing: As described in Protocol 1.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Counterstain the nuclei with DAPI or Hoechst. Specific endosomal or lysosomal markers can also be used for co-localization studies.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to reconstruct a three-dimensional view of the cells and confirm internalization.

Conclusion

The (Cys47)-HIV-1 Tat (47-57) peptide utilizes a multifaceted mechanism for cellular entry, initiated by a strong electrostatic interaction with cell surface heparan sulfate proteoglycans. This is followed by internalization through multiple endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, often in association with lipid rafts. The Cys47 residue primarily serves as a conjugation site for cargo attachment. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the rational design and optimization of Tat-based drug delivery systems to enhance their therapeutic efficacy. Future research will likely focus on further dissecting the intricate signaling cascades that regulate these uptake pathways and on developing strategies to promote endosomal escape, a key bottleneck in the intracellular delivery of macromolecular therapeutics.

References

- 1. genscript.com [genscript.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HIV-1 Tat Protein Variants: Critical Role for the Cysteine Region in Synaptodendritic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cys-TAT (47-57) - 1 mg [anaspec.com]

- 5. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 8. HIV-1 Tat protein variants: critical role for the cysteine region in synaptodendritic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Arginine-Rich Domain: Core of the Tat Peptide's Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Trans-Activator of Transcription (Tat) peptide, derived from the HIV-1 Tat protein, has emerged as a powerful tool in biomedical research and a promising vector for drug delivery. Its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus has opened up new avenues for therapeutic intervention.[1] At the heart of this capability lies the arginine-rich domain, a short, highly cationic sequence (typically RKKRRQRRR) that governs the peptide's cell-penetrating and nuclear-localizing properties.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of the Tat peptide's arginine-rich domain, offering a comprehensive resource for scientists and professionals in the field of drug development. We will delve into the molecular mechanisms of its function, present key quantitative data, and provide detailed experimental protocols to facilitate further research and application.

The Arginine-Rich Domain and its Pivotal Roles

The arginine-rich motif (ARM) is the primary functional component of the Tat peptide, responsible for a range of critical interactions that enable its biological activity.

Cell Membrane Translocation: A Tale of Two Pathways

The precise mechanism by which the Tat peptide crosses the plasma membrane remains a subject of active investigation, with evidence supporting both direct translocation and endocytic pathways.[1][4][5][6] The arginine-rich domain is central to both proposed mechanisms.

-

Direct Translocation: This model posits that the highly cationic nature of the arginine-rich domain facilitates a direct interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids.[4][7][8] This interaction is thought to induce transient membrane destabilization, potentially forming pores through which the peptide can pass directly into the cytoplasm.[1] This process is considered to be energy-independent.

-

Endocytosis: A substantial body of evidence suggests that Tat peptide internalization is an active, energy-dependent process involving endocytosis, particularly macropinocytosis. The initial electrostatic interaction between the arginine-rich domain and cell surface proteoglycans is believed to trigger this process. The Tat-cargo conjugate is then engulfed into endosomes, from which it must escape to reach the cytoplasm and its target.

It is plausible that both mechanisms contribute to Tat peptide uptake, with the predominant pathway potentially depending on factors such as peptide concentration, cargo size, and cell type.

Nuclear Localization: A Direct Route to the Nucleus

The arginine-rich domain also functions as a potent nuclear localization signal (NLS).[3][7] Unlike classical NLSs that typically bind to importin-α, the Tat NLS has been shown to interact directly with importin-β.[2][7] This interaction mediates the transport of the Tat peptide and its cargo through the nuclear pore complex and into the nucleus. This direct binding to importin-β represents a novel nuclear import pathway.[7]

RNA Binding: The Basis of Tat's Transcriptional Activity

In the context of the full-length HIV-1 Tat protein, the arginine-rich motif is essential for binding to the Trans-activation Responsive (TAR) element, a structured RNA hairpin found at the 5' end of all nascent viral transcripts.[9][10] This interaction is a critical step in the activation of HIV-1 gene expression. The specificity of this binding is a subject of ongoing research, with evidence suggesting that both the peptide sequence and the RNA structure play crucial roles.[9][10]

Quantitative Data on Arginine-Rich Domain Interactions

The following tables summarize key quantitative data from the literature, providing a comparative overview of the binding affinities and other parameters related to the function of the Tat arginine-rich domain.

Table 1: Binding Affinity of Tat Peptides to TAR RNA

| Tat Peptide Variant | Sequence | Method | Dissociation Constant (Kd) | Reference(s) |

| Tat (47-58) wild-type | YGRKKRRQRRR | EMSA | 10 x 10⁻⁹ M | [1] |

| Tat peptide 1 (R to A single mutations) | e.g., YGKA KRRQRRR | EMSA | 10 x 10⁻⁹ M | [1] |

| Tat peptide 2 (R to A single mutations) | e.g., YGRA KRRQRRR | EMSA | 12 x 10⁻⁹ M | [1] |

| Full-length Tat (1-86) | - | SPR | 2-8 nM | [11] |

| Tat (30-86) | - | SPR | No binding | [11] |

| Tat peptide (47-57) | YGRKKRRQRRR | ITC | 260 nM | [9] |

Table 2: Thermodynamic Parameters of Tat-PTD Interaction with Heparan Sulfate

| Parameter | Value | Unit | Reference(s) |

| Binding Sites (n) | 6.3 ± 1.0 | per HS molecule | [4] |

| Binding Constant (K₀) | (6.0 ± 0.6) x 10⁵ | M⁻¹ | [4] |

| Reaction Enthalpy (ΔH⁰) | -4.5 ± 0.6 | kcal/mol | [4] |

Table 3: Effect of Arginine Methylation on Tat Peptide Function

| Methylation State/Position | Effect on TAR RNA Binding | Effect on Cellular Uptake | Reference(s) |

| Asymmetric dimethylation at Arg53 | Significantly decreased affinity | Mostly decreased | [12] |

| Asymmetric dimethylation at Arg52 | Less decrease in affinity | Mostly decreased | [12] |

| Single asymmetric dimethylation | Similar to native peptide (at 120 µM) | Similar to native peptide | [12] |

| PRMT6-mediated methylation (R52 & R53) | Decreased interaction with TAR | Increased Tat protein half-life by 4.7-fold | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the Tat arginine-rich domain.

Cell Uptake Assay by Fluorescence Microscopy

Objective: To visualize the intracellular localization of a fluorescently labeled Tat peptide.

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or Jurkat) onto glass-bottom dishes or chamber slides and culture to the desired confluency.

-

Peptide Labeling: Synthesize or procure a Tat peptide conjugated to a fluorescent dye (e.g., FITC, TMR, or Alexa Fluor).

-

Incubation: Treat the cells with the fluorescently labeled Tat peptide at a final concentration of 1-10 µM in serum-free media. Incubate for a specified time (e.g., 30 minutes to 2 hours) at 37°C.

-

Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess, non-internalized peptide. Some protocols recommend an additional wash with a heparin solution (1 mg/mL) to remove surface-bound peptide.[15]

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in peptide localization.[5]

-

Nuclear Staining (Optional): Stain the cell nuclei with a DNA-intercalating dye such as DAPI or Hoechst 33342.

-

Imaging: Mount the coverslips and visualize the cells using a confocal laser scanning microscope. Acquire images in the appropriate channels for the peptide and nuclear stain.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Objective: To quantify the amount of fluorescently labeled Tat peptide internalized by a cell population.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of the desired cell line (e.g., Jurkat) at a concentration of 1 x 10⁶ cells/mL.

-

Incubation: Treat the cells with varying concentrations of the fluorescently labeled Tat peptide (e.g., 1-20 µM) and incubate for a defined period (e.g., 1 hour) at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.

-

Trypsin Treatment: To remove any remaining surface-bound peptide, treat the cells with trypsin (0.05%) for 5-10 minutes.[15]

-

Resuspension: Resuspend the cells in FACS buffer (e.g., PBS with 1% FBS).

-

Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore. A gate should be set on the viable cell population based on forward and side scatter.

Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR RNA Binding

Objective: To qualitatively and quantitatively assess the binding of the Tat peptide to TAR RNA.

Methodology:

-

Probe Preparation: Synthesize or in vitro transcribe the TAR RNA sequence. Label the RNA with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: In a microcentrifuge tube, combine the labeled TAR RNA probe with varying concentrations of the Tat peptide in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).

-

Incubation: Incubate the binding reaction at room temperature for 15-30 minutes to allow for complex formation.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the gel in a cold room or at 4°C to minimize complex dissociation.

-

Detection: Visualize the RNA bands by autoradiography (for radiolabeled probes) or fluorescence imaging. The formation of a Tat-TAR complex will result in a band with slower mobility (a "shift") compared to the free RNA probe.

-

Quantitative Analysis (Optional): The dissociation constant (Kd) can be determined by quantifying the intensity of the free and bound RNA bands at different peptide concentrations.[16]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between the Tat peptide and a binding partner (e.g., TAR RNA or heparan sulfate).

Methodology:

-

Sample Preparation: Prepare solutions of the Tat peptide and its binding partner in the same, precisely matched buffer. Degas the solutions immediately before the experiment.

-

ITC Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volume.

-

Titration: Load the binding partner into the sample cell and the Tat peptide into the injection syringe. Perform a series of small, sequential injections of the peptide into the sample cell.

-

Data Acquisition: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat flow data for each injection to obtain the heat change per mole of injectant. Plot these values against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17][18]

Signaling Pathways and Experimental Workflows

The interaction of the Tat arginine-rich domain with cellular components can trigger downstream events. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Proposed Mechanisms of Tat Peptide Cellular Uptake

Caption: Mechanisms of Tat peptide cellular entry.

Tat Peptide Nuclear Import Pathway

Caption: Tat peptide nuclear import via direct interaction with importin-β.

Experimental Workflow for Assessing Tat-TAR Binding via EMSA

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The arginine-rich domain is the cornerstone of the Tat peptide's functionality, mediating its entry into cells, transport to the nucleus, and interaction with nucleic acids. A thorough understanding of the molecular mechanisms and quantitative parameters governing these processes is essential for the rational design of Tat-based delivery systems and therapeutics. This guide has provided a comprehensive overview of the current knowledge, along with detailed experimental protocols to empower researchers in this exciting and rapidly advancing field. Further investigation into the nuanced interplay between the Tat peptide and the cellular environment will undoubtedly unlock even greater potential for this versatile molecular tool.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell-penetrating Peptides Split into Two Groups Based on Modulation of Intracellular Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium ions effectively enhance the effect of antisense peptide nucleic acids conjugated to cationic tat and oligoarginine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]

- 7. research.rug.nl [research.rug.nl]

- 8. Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tat engagement of p38 MAP kinase and IRF7 pathways leads to activation of interferon-stimulated genes in antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “Soft” Calcium Crosslinks Enable Highly Efficient Gene Transfection Using TAT Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HIV-1 Tat Regulates Endothelial Cell Cycle Progression via Activation of the Ras/ERK MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A mechanistic investigation of cell-penetrating Tat peptides with supported lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of a Tat substrate and a Tat signal peptide with thylakoid lipids at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genscript.com [genscript.com]

- 16. Src Family Kinases Facilitate the Crosstalk between CGRP and Cytokines in Sensitizing Trigeminal Ganglion via Transmitting CGRP Receptor/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory Effect of a Cell-Penetrating Peptide Targeting the Nrf2/Keap1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginine-rich motifs present multiple interfaces for specific binding by RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic properties of Cys-Tat (47-57) transduction domain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic properties of the Cys-Tat (47-57) protein transduction domain. Derived from the human immunodeficiency virus-1 (HIV-1) trans-activating transcriptional activator (Tat) protein, this arginine-rich cell-penetrating peptide (CPP) has emerged as a powerful tool for intracellular delivery of a wide range of cargo molecules. This document details its fundamental characteristics, mechanisms of cellular uptake, and provides standardized protocols for its experimental application.

Core Properties of Cys-Tat (47-57)

The Cys-Tat (47-57) peptide is a derivative of the minimal protein transduction domain of the HIV-1 Tat protein, with an added cysteine residue at the N-terminus. This cysteine provides a reactive thiol group, facilitating straightforward conjugation to various cargo molecules such as proteins, peptides, nucleic acids, and nanoparticles.[1]

Physicochemical Characteristics

The fundamental properties of the Cys-Tat (47-57) peptide are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | [2] |

| One-Letter Code | CYGRKKRRQRRR | [2] |

| Molecular Formula | C67H124N34O14S | |

| Molecular Weight | 1661.99 Da | |

| Isoelectric Point (pI) | ~12.5 (Calculated) | |

| Net Charge at pH 7 | +8 |

Mechanism of Cellular Transduction

The precise mechanism by which Cys-Tat (47-57) traverses the plasma membrane is a subject of ongoing research, with evidence supporting multiple pathways. The uptake is generally considered to be initiated by an electrostatic interaction between the positively charged peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[3][4] Following this initial binding, internalization is thought to occur through two primary mechanisms: direct translocation and endocytosis.

Direct Translocation

This energy-independent process involves the direct penetration of the peptide across the lipid bilayer. It is hypothesized that the interaction of multiple Tat peptides with the membrane induces transient pore formation, allowing the peptide and its conjugated cargo to enter the cytoplasm directly. This pathway is favored at higher peptide concentrations.

Endocytosis

Cys-Tat (47-57) can also be internalized through various energy-dependent endocytic pathways, including:

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles containing the peptide-cargo conjugate.

-

Caveolae-Mediated Endocytosis: Internalization occurs via flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: This process involves the non-specific engulfment of extracellular fluid and solutes, including the Tat peptide, into large vesicles called macropinosomes.

The specific endocytic route utilized can be dependent on the cell type, cargo size, and experimental conditions.[2]

Signaling and Intracellular Trafficking

Once inside the cell, the fate of the Cys-Tat (47-57)-cargo conjugate depends on the pathway of entry. Cargo that enters via direct translocation is immediately available in the cytoplasm. In contrast, cargo internalized through endocytosis is initially sequestered within endosomes and must escape into the cytoplasm to reach its target. The efficiency of this endosomal escape is a critical factor in the overall efficacy of delivery.

Quantitative Analysis of Cellular Uptake

The efficiency of Cys-Tat (47-57)-mediated cargo delivery can vary significantly depending on the cell line, cargo type, and experimental conditions. The following tables summarize representative quantitative data on cellular uptake.

Uptake Efficiency in Various Cell Lines

| Cell Line | Cargo | Concentration | Incubation Time | Uptake Efficiency (% of positive cells) | Reference |

| HeLa | FITC-labeled Tat | 750 nM | 6 hours | ~95% | [2] |

| HBMEC | FITC-labeled Tat | 750 nM | 6 hours | ~98% | [2] |

| MCF-7 | 5-FAM (fluorophore) | 5 µM | 2 hours | > 90% | [5] |

| KB-3-1 | Doxorubicin | 5 µM | 2 hours | Significantly enhanced over free drug | [5] |

| KB-V1 | Doxorubicin | 5 µM | 2 hours | Significantly enhanced over free drug | [5] |

Effect of Endocytosis Inhibitors on Cys-Tat (47-57) Uptake in HeLa Cells

| Inhibitor | Target Pathway | Concentration | Inhibition of Uptake (%) | Reference |

| Chlorpromazine | Clathrin-mediated endocytosis | 50 µM | ~48% | |

| Phenylarsine oxide | Clathrin-mediated endocytosis | 3 µM | ~79% | |

| Methyl-β-cyclodextrin | Caveolae-mediated endocytosis/Macropinocytosis | 2.5 mM | ~13% | |

| Amiloride | Macropinocytosis | 2.5 mM | No significant inhibition | |

| Bafilomycin A1 | Endosomal acidification | 50 nM | ~14% |

Experimental Protocols

The following are detailed protocols for the quantification of Cys-Tat (47-57) cellular uptake using flow cytometry and visualization via confocal microscopy.

Protocol for Cellular Uptake Assay by Flow Cytometry

Objective: To quantitatively measure the cellular uptake of a fluorescently labeled Cys-Tat (47-57) conjugate.

Materials:

-

Cells of interest (e.g., HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

-

Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled Cys-Tat (47-57) conjugate. Incubate for the desired time (e.g., 2-6 hours) at 37°C.

-

Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.

-

Detachment: Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach. Neutralize the trypsin with complete culture medium.

-

Cell Staining: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold flow cytometry staining buffer.

-

Viability Staining: Add a viability dye such as Propidium Iodide to distinguish between live and dead cells.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore at its specific wavelength (e.g., 488 nm for FITC) and collecting the emission at the appropriate wavelength (e.g., ~520 nm for FITC). Record the fluorescence intensity of at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol for Confocal Microscopy Imaging of Cellular Internalization

Objective: To visualize the intracellular localization of a fluorescently labeled Cys-Tat (47-57) conjugate.

Materials:

-

Cells of interest (e.g., HeLa)

-

Glass-bottom culture dishes or chamber slides

-

Complete cell culture medium

-

PBS

-

Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)

-

Hoechst 33342 or DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

-

Peptide Treatment: Replace the culture medium with fresh, serum-free medium containing the fluorescently labeled Cys-Tat (47-57) conjugate at the desired concentration. Incubate for the desired time at 37°C.

-

Nuclear Staining: During the last 10-15 minutes of incubation, add a nuclear stain such as Hoechst 33342 to the medium.

-

Washing: After incubation, remove the medium and wash the cells three times with PBS.

-

Fixation (Optional): For fixed-cell imaging, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.

-

Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.

-

Confocal Imaging: Visualize the cells using a confocal microscope. Acquire images using the appropriate laser lines and emission filters for the fluorophore and the nuclear stain. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide within the cells.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of Cys-Tat (47-57) translocation and a typical experimental workflow.

Proposed Mechanisms of Cys-Tat (47-57) Cellular Uptake

Caption: Proposed pathways for Cys-Tat (47-57) cellular entry.

Experimental Workflow for Quantifying Cellular Uptake

Caption: Workflow for assessing Cys-Tat (47-57) uptake.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. US20160146786A1 - Method of monitoring cellular trafficking of peptides - Google Patents [patents.google.com]

- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Protein Transduction Domains (PTDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Transduction Domains (PTDs), also known as Cell-Penetrating Peptides (CPPs), are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various macromolecular cargo.[1][2][3] This unique ability has positioned PTDs as invaluable tools in research and as promising vectors for therapeutic drug delivery.[4][5] PTDs can transport a wide array of molecules, including proteins, nucleic acids, nanoparticles, and imaging agents, into cells, thereby overcoming the significant challenge of the plasma membrane barrier.[2][6] This guide provides a comprehensive technical overview of PTDs, including their classification, mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their function.

Classification of Protein Transduction Domains

PTDs are broadly categorized based on their physicochemical properties, which in turn influence their mechanism of cellular entry. The three main classes are:

-

Cationic PTDs: These peptides are rich in positively charged amino acids, such as arginine and lysine.[7] Their net positive charge facilitates electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids, initiating uptake.[8] Prominent examples include the HIV-1 Tat peptide and oligoarginine sequences.[9]

-

Hydrophobic/Amphipathic PTDs: This class of PTDs contains a significant proportion of nonpolar amino acids, allowing them to interact with the hydrophobic core of the lipid bilayer.[10] Amphipathic PTDs possess distinct hydrophobic and hydrophilic domains, which enables them to interact with both the lipid membrane and the aqueous extracellular environment.[11] Transportan is a well-known example of an amphipathic PTD.[9]

-

Cell-Type Specific PTDs: These peptides are designed to target specific cell types, thereby enhancing the selectivity of cargo delivery. They are often identified through techniques like phage display screening.

Mechanisms of Cellular Uptake

The internalization of PTDs and their cargo is a complex process that can occur through multiple pathways, broadly divided into direct translocation and endocytosis. The predominant mechanism is often dependent on the specific PTD, the nature and size of the cargo, and the cell type.[12]

Direct Translocation

This energy-independent process involves the direct penetration of the PTD through the plasma membrane. While the exact mechanism is still under investigation, it is thought to involve transient pore formation or membrane destabilization.[4]

Endocytosis

Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. Several endocytic pathways are implicated in PTD uptake:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by PTDs, particularly those rich in arginine.[10][13]

-

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway characterized by the formation of clathrin-coated pits that invaginate to form vesicles.[14]

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[15]

Quantitative Analysis of PTD Efficiency

The efficiency of PTD-mediated delivery is a critical parameter for their application in research and therapeutics. It is influenced by factors such as the PTD sequence, the cargo, and the target cell line. The following tables summarize quantitative data on the uptake efficiency of commonly used PTDs.

| PTD | Cargo | Cell Line | Uptake Efficiency/Metric | Reference |

| Tat | Fluorescein | HeLa | ~70-fold increase vs FAM alone | [16] |

| Penetratin | Fluorescein | HeLa | High Uptake | [16] |

| Transportan | Fluorescein | HeLa | High Uptake | [16] |

| Polyarginine (R9) | Fluorescein | HeLa | Highest Uptake vs Tat, Penetratin | [13] |

| Tat | β-galactosidase | Mice | 24% oral bioavailability | [6] |

| Tat-Porphyrin | Porphyrin | Tumor-bearing mice | 6.32 ± 1.24% IA/g in tumor | [17] |

Table 1: In Vitro and In Vivo Uptake Efficiency of Various PTDs.

| PTD | Cell Line | Relative Uptake (Normalized to Tat) |

| Tat | HeLa, A549, CHO | 1 |

| Antennapedia | HeLa, A549, CHO | >1 |

| Transportan | HeLa, A549, CHO | >1 |

| Polyarginine | HeLa, A549, CHO | 10-30 times > Tat |

Table 2: Comparative Uptake of Unconjugated PTDs in Different Cell Lines. Adapted from[13].

Experimental Protocols

Protocol 1: Quantitative Analysis of PTD-Mediated Uptake by Flow Cytometry

This protocol describes a method to quantify the intracellular delivery of a fluorescently labeled PTD-cargo conjugate using flow cytometry.

Materials:

-

Target cells (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fluorescently labeled PTD-cargo conjugate (e.g., FITC-Tat-Protein)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubation with PTD-Cargo: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently labeled PTD-cargo conjugate at the desired concentration. Incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Washing: After incubation, remove the PTD-cargo containing medium and wash the cells three times with ice-cold PBS to remove any surface-bound conjugate.

-

Cell Detachment: Add trypsin-EDTA to the wells and incubate at 37°C until the cells detach.

-

Neutralization and Collection: Add complete culture medium to neutralize the trypsin and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized conjugate. Use untreated cells as a negative control to set the baseline fluorescence.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the PTD-cargo conjugate.

Protocol 2: Visualization of PTD Internalization by Confocal Microscopy

This protocol allows for the visualization of the intracellular localization of a fluorescently labeled PTD-cargo conjugate.

Materials:

-

Target cells

-

Glass-bottom culture dishes or chamber slides

-

Fluorescently labeled PTD-cargo conjugate

-

Hoechst 33342 (for nuclear staining)

-

Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (for plasma membrane staining)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

-

Incubation with PTD-Cargo: Treat the cells with the fluorescently labeled PTD-cargo conjugate in serum-free medium for the desired time at 37°C.

-

Staining: In the last 10-15 minutes of incubation, add Hoechst 33342 and fluorescently labeled WGA to the medium to stain the nucleus and plasma membrane, respectively.

-

Washing: Wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Final Washes and Mounting: Wash the cells three times with PBS and mount a coverslip using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope, capturing images in the respective channels for the PTD-cargo, nucleus, and plasma membrane.

-

Analysis: Analyze the images to determine the subcellular localization of the PTD-cargo (e.g., cytoplasm, nucleus, endosomes).

Protocol 3: Investigating PTD Uptake Mechanisms Using Chemical Inhibitors

This protocol uses chemical inhibitors of specific endocytic pathways to elucidate the mechanism of PTD-cargo uptake.

Materials:

-

Target cells

-

Fluorescently labeled PTD-cargo conjugate

-

Chemical inhibitors of endocytosis (e.g., Chlorpromazine for CME, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis)

-

Flow cytometer or confocal microscope

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1 or 2.

-

Pre-incubation with Inhibitors: Pre-incubate the cells with the chemical inhibitors at their optimal, non-toxic concentrations for 30-60 minutes at 37°C.[18][19]

-

Incubation with PTD-Cargo: Without removing the inhibitors, add the fluorescently labeled PTD-cargo conjugate to the medium and incubate for the desired time.

-

Analysis: Process the cells for either flow cytometry (Protocol 1) or confocal microscopy (Protocol 2) to quantify or visualize the uptake of the PTD-cargo.

-

Data Interpretation: Compare the uptake of the PTD-cargo in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Signaling Pathways and Logical Relationships

The interaction of PTDs with the cell membrane can trigger intracellular signaling cascades that lead to their internalization. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the logical relationships governing PTD function.

Signaling Pathways

Caption: Clathrin-Mediated Endocytosis of PTDs.

Caption: Caveolae-Mediated Endocytosis of PTDs.

Caption: Macropinocytosis of PTDs.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]

- 4. In vitro and in vivo delivery of therapeutic proteins using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetics and tissue distribution of protein transduction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amphipathic peptides and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of amphipathic and cationic cyclic cell-penetrating peptides: Significant therapeutic delivery tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The use of inhibitors to study endocytic pathways of gene carriers: optimization and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway Within: Unraveling the Cellular Uptake Mechanisms of Cationic Peptides

A Technical Guide for Researchers and Drug Development Professionals

The cell membrane, a formidable barrier safeguarding the intricate machinery of life, presents a significant challenge for the intracellular delivery of therapeutic molecules. Cationic peptides, a class of short, positively charged amino acid sequences, have emerged as powerful tools to overcome this barrier, acting as molecular keys to unlock the cell's interior. Their ability to transport a wide array of cargo, from small molecules to large proteins and nucleic acids, has positioned them at the forefront of drug delivery research. This technical guide provides an in-depth exploration of the core mechanisms governing the cellular uptake of cationic peptides, offering researchers, scientists, and drug development professionals a comprehensive understanding of these fascinating molecules.

Principal Mechanisms of Cellular Entry

Cationic peptides employ a multifaceted strategy to breach the cell membrane, primarily utilizing two major pathways: direct translocation and endocytosis . The choice of pathway is not mutually exclusive and is influenced by a variety of factors including the peptide's physicochemical properties (e.g., charge, length, and sequence), its concentration, the nature of the cargo it carries, and the specific cell type.[1][2][3][4][5]

Direct Translocation: A Swift Passage

Direct translocation is an energy-independent process where cationic peptides traverse the plasma membrane directly to enter the cytoplasm.[5][6][7] This rapid entry is thought to occur through several proposed models, including the formation of transient pores or inverted micelles, or through membrane destabilization.[8] The initial electrostatic interaction between the positively charged peptide and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids, is a critical first step.[8] This interaction is believed to induce localized changes in the membrane structure, facilitating the peptide's passage. For instance, arginine-rich peptides are known to engage in bidentate hydrogen bonding with sulfate and phosphate (B84403) groups on the cell surface, which is a key initiating event.

Endocytosis: The Vesicular Route

In contrast to direct translocation, endocytosis is an energy-dependent process where the cell actively engulfs the cationic peptide, enclosing it within a membrane-bound vesicle.[2][9][10] This is often the predominant pathway, especially at lower peptide concentrations and when the peptide is attached to a cargo.[5][9] Several distinct endocytic pathways have been implicated in the uptake of cationic peptides:

-